Spectroscopic Characterization of 5-Ethyl-1,3-benzothiazole: A Comprehensive Guide for Structural Elucidation
Spectroscopic Characterization of 5-Ethyl-1,3-benzothiazole: A Comprehensive Guide for Structural Elucidation
Executive Summary & Chemical Context
The benzothiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its robust binding affinity in kinase inhibition, antimicrobial applications, and oncogenic signaling modulation[1]. Specifically, 5-Ethyl-1,3-benzothiazole (CAS: 1247348-30-6)[2] presents a unique analytical challenge: distinguishing the 5-alkyl substitution from its 6-alkyl regioisomer. Because the position of the electron-donating ethyl group fundamentally alters the electronic landscape and receptor-binding kinetics of the molecule, rigorous structural validation is paramount.
This whitepaper outlines an authoritative, multi-modal spectroscopic workflow designed to unambiguously elucidate the structure of 5-ethyl-1,3-benzothiazole. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we establish a self-validating analytical system.
Multi-modal spectroscopic workflow for the structural elucidation of 5-ethyl-1,3-benzothiazole.
Spectroscopic Modalities & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive modality for establishing the regiochemistry of the benzothiazole ring.
Causality in 1H NMR: The most diagnostic resonance in the unsubstituted thiazole domain is the H-2 proton. Because it is sandwiched between the highly electronegative sp² nitrogen and the electron-withdrawing sulfur atom, this proton is stripped of electron density. Consequently, it experiences profound deshielding and resonates as a sharp singlet far downfield (typically δ 8.90–9.40 ppm)[3]. The ethyl group at C-5 yields a classic aliphatic spin system: a triplet for the methyl protons (~1.25 ppm) and a quartet for the methylene protons (~2.75 ppm). The aromatic protons (H-4, H-6, H-7) exhibit a distinct splitting pattern due to their spatial relationships: H-4 appears as a fine doublet (meta-coupling to H-6), while H-7 appears as a doublet (ortho-coupling to H-6)[3].
Causality in 13C NMR: The C-2 carbon is highly deshielded (δ ~154 ppm) due to the adjacent heteroatoms[3]. The C-5 carbon, bearing the ethyl group, is shifted downfield relative to unsubstituted analogs due to the inductive effect of the alkyl chain.
Self-Validating 2D NMR (HMBC): To definitively prove the ethyl group is at C-5 (and not C-6), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The methylene protons of the ethyl group will show strong ³J correlations to C-4 and C-6, and a ²J correlation to C-5. If the compound were the 6-ethyl isomer, the ³J correlations would instead map to C-5 and C-7. This geometric exclusivity makes HMBC a self-validating protocol for regioisomer assignment.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the 5-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the heterocyclic framework. The benzothiazole scaffold exhibits a characteristic C=N stretching vibration in the region of 1600–1550 cm⁻¹ and a C-S-C stretching band around 750–650 cm⁻¹[4]. The aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹ (2960–2850 cm⁻¹), cleanly distinguishing them from the aromatic sp² C-H stretches which manifest above 3000 cm⁻¹.
Mass Spectrometry (MS) and UV-Vis
High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is optimal. The exact monoisotopic mass of 5-ethyl-1,3-benzothiazole (C₉H₉NS) is 163.0456 Da. Under positive ESI conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 164.0534. Because soft ionization preserves the robust fused aromatic system, fragmentation is minimal unless higher collision energies are applied to induce the loss of an ethyl radical[5].
UV-Vis spectroscopy captures the highly conjugated π-system. Two primary bands are observed: a high-energy π-π* transition (~250-280 nm) and a lower-energy n-π* transition involving the nitrogen lone pair (~290-310 nm)[6].
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Rationale: Deuterated chloroform (CDCl₃) is selected over polar solvents like DMSO-d₆ to prevent solvent-induced peak broadening and to maximize the resolution of the non-polar ethyl spin system[7].
-
Sample Preparation: Dissolve 15 mg of highly purified 5-ethyl-1,3-benzothiazole in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Tube Loading: Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.
-
¹H NMR Acquisition: Acquire data at 400 MHz (or higher). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the H-2 proton. Acquire 16–32 scans.
-
¹³C NMR Acquisition: Acquire at 100 MHz with complete proton decoupling. Utilize a minimum of 512 scans to resolve quaternary carbons (C-2, C-3a, C-7a, C-5).
-
2D HMBC Acquisition: Optimize the long-range coupling delay for J = 8 Hz. Acquire 128 increments in the indirect (¹³C) dimension to ensure high-resolution cross-peaks for the ethyl CH₂ to C-4/C-6 correlations.
Protocol B: LC-HRMS Analysis
Rationale: Reverse-phase chromatography coupled with positive-ion ESI ensures optimal ionization of the basic thiazole nitrogen.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.
-
Chromatography: Inject 1 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.8 µm particle size). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases buffered with 0.1% Formic Acid to promote ionization).
-
Detection: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Calibrate the mass axis to ensure sub-5 ppm mass accuracy. Scan range: m/z 50–500.
Quantitative Data Summaries
The following tables synthesize the expected and literature-extrapolated spectroscopic assignments for 5-ethyl-1,3-benzothiazole based on highly homologous alkyl-benzothiazole derivatives[3][7].
Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.95 – 9.10 | Singlet (s) | - | 1H |
| H-7 | 7.85 – 8.00 | Doublet (d) | ~8.2 (ortho) | 1H |
| H-4 | 7.75 – 7.85 | Doublet (d) | ~1.5 (meta) | 1H |
| H-6 | 7.25 – 7.35 | Doublet of doublets (dd) | 8.2 (ortho), 1.5 (meta) | 1H |
| Ethyl -CH₂- | 2.70 – 2.85 | Quartet (q) | 7.5 | 2H |
| Ethyl -CH₃ | 1.20 – 1.35 | Triplet (t) | 7.5 | 3H |
Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) | Type |
| C-2 | ~154.5 | Quaternary (Thiazole) |
| C-3a | ~153.5 | Quaternary (Bridgehead) |
| C-5 | ~142.0 | Quaternary (Alkyl-substituted) |
| C-7a | ~134.0 | Quaternary (Bridgehead) |
| C-6 | ~126.5 | Aromatic CH |
| C-7 | ~123.0 | Aromatic CH |
| C-4 | ~122.0 | Aromatic CH |
| Ethyl -CH₂- | ~28.5 | Aliphatic CH₂ |
| Ethyl -CH₃ | ~15.5 | Aliphatic CH₃ |
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Intensity |
| 3050 – 3010 | Aromatic C-H stretch | Weak |
| 2960 – 2850 | Aliphatic C-H stretch (Ethyl group) | Medium |
| 1600 – 1550 | C=N stretch (Thiazole ring) | Strong |
| 1450 – 1400 | Aromatic C=C bending | Medium |
| 750 – 650 | C-S-C stretch | Medium |
References
-
Sinfoo BIOCHEM. Product Details: 5-ethyl-1,3-benzothiazole[1247348-30-6]. Retrieved from Sinfoo Biotech. 2
-
National Institutes of Health (PMC). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. 1
-
Royal Society of Chemistry (RSC). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. 3
-
Propulsion Tech Journal. Synthesis, Spectral Characterization and Biological Evaluation of Novel Substituted 2, 4-Dithiobiuretes with Benzothiazole Backbone. 4
-
American Chemical Society (ACS). Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator. 7
-
American Chemical Society (ACS). Ultrafast Conformational Relaxation Dynamics in Anthryl-9-benzothiazole: Dynamic Planarization Driven Delocalization and Protonation-Induced Twisting Dynamics.6
Sources
- 1. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Products-Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. rsc.org [rsc.org]
- 4. propulsiontechjournal.com [propulsiontechjournal.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
